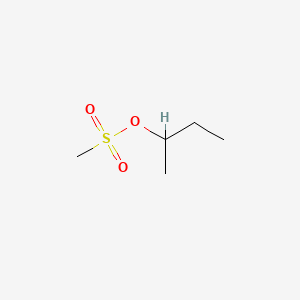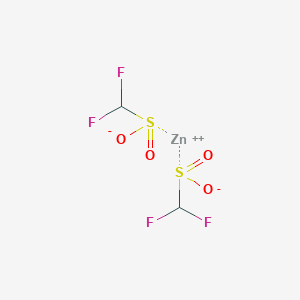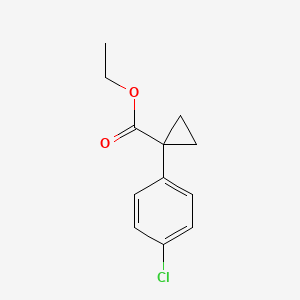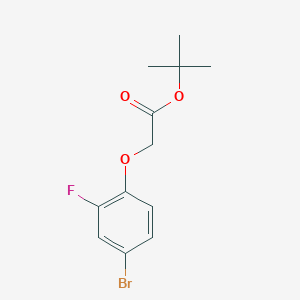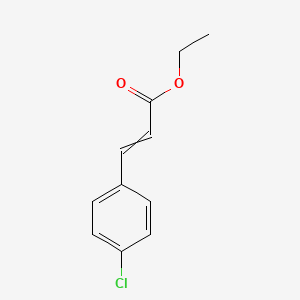
Ethyl p-chlorocinnamate
Vue d'ensemble
Description
Ethyl p-chlorocinnamate is an organic compound characterized by the presence of an ethyl ester group attached to a p-chlorocinnamic acid moiety. It is commonly used in the synthesis of various organic compounds and has applications in the fields of chemistry, biology, and industry. The compound is known for its potential biological activities and is of interest in medicinal chemistry and chemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl p-chlorocinnamate can be synthesized through several methods. One common method involves the Knoevenagel condensation reaction between p-chlorobenzaldehyde and ethyl acetoacetate in the presence of a base such as piperidine. The reaction typically occurs under reflux conditions and yields the desired product after purification .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalysts to enhance the reaction efficiency. For example, the use of non-toxic glycine as a catalyst in the reaction between p-chlorobenzaldehyde and diethyl malonate has been reported. This method involves hydrolysis, acidification, and Knoevenagel condensation in a one-pot process, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl p-chlorocinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form p-chlorocinnamic acid.
Reduction: Reduction of the double bond can yield ethyl p-chlorohydrocinnamate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic substitution.
Major Products:
Oxidation: p-Chlorocinnamic acid.
Reduction: Ethyl p-chlorohydrocinnamate.
Substitution: Various substituted ethyl cinnamates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl p-chlorocinnamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential antimicrobial and antifungal activities.
Industry: The compound is used in the production of cosmetics, perfumes, and other consumer products.
Mécanisme D'action
The mechanism of action of ethyl p-chlorocinnamate involves its interaction with specific molecular targets. For instance, it has been shown to interact with ergosterol in the fungal cell membrane, disrupting membrane integrity and leading to cell death. In bacteria, it may inhibit key enzymes involved in cell wall synthesis .
Comparaison Avec Des Composés Similaires
Ethyl p-chlorocinnamate can be compared with other cinnamate derivatives such as:
Ethyl cinnamate: Lacks the chlorine substituent, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in reactivity and applications.
p-Chlorocinnamic acid: The free acid form, which has different solubility and reactivity compared to the ester form.
This compound is unique due to its specific combination of the ethyl ester group and the p-chloro substituent, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 3-(4-chlorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZFMMSRIDAQIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6048-06-2 | |
| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6048-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

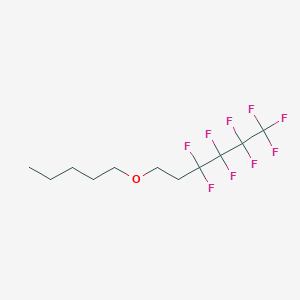

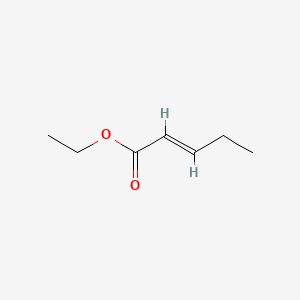
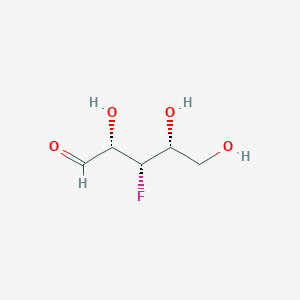
![7-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B7942843.png)
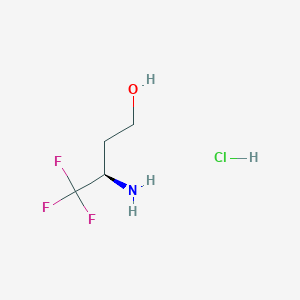
![7-Nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B7942855.png)
